molecular formula C11H21NO2 B13643606 3-Amino-2-((3-methylcyclohexyl)methyl)propanoic acid

3-Amino-2-((3-methylcyclohexyl)methyl)propanoic acid

Cat. No.: B13643606
M. Wt: 199.29 g/mol
InChI Key: AHTBNPHCZBQWTE-UHFFFAOYSA-N
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Description

3-Amino-2-((3-methylcyclohexyl)methyl)propanoic acid is an organic compound with the molecular formula C11H21NO2 It is a derivative of propanoic acid, featuring an amino group and a cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-((3-methylcyclohexyl)methyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexylmethyl bromide with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-((3-methylcyclohexyl)methyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-Amino-2-((3-methylcyclohexyl)methyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-((3-methylcyclohexyl)methyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropanoic acid: Similar structure but lacks the cyclohexylmethyl group.

    3-Aminoisobutyric acid: Another derivative of propanoic acid with different substituents.

    2-Methyl-3-aminopropanoic acid: Similar backbone but different side chains.

Uniqueness

3-Amino-2-((3-methylcyclohexyl)methyl)propanoic acid is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

2-(aminomethyl)-3-(3-methylcyclohexyl)propanoic acid

InChI

InChI=1S/C11H21NO2/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14/h8-10H,2-7,12H2,1H3,(H,13,14)

InChI Key

AHTBNPHCZBQWTE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)CC(CN)C(=O)O

Origin of Product

United States

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